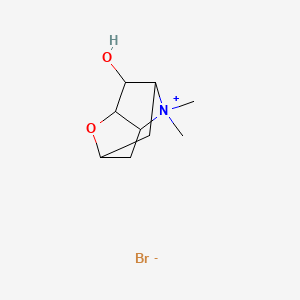

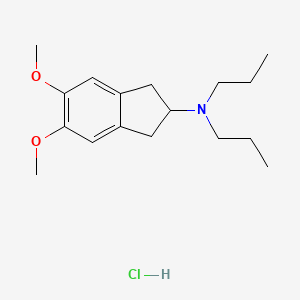

1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemically synthesized organic compounds that feature a complex arrangement of functional groups and heterocyclic components. These compounds are often explored for their potential in various applications, including medicinal chemistry and material science, due to their unique chemical and physical properties.

Synthesis Analysis

Synthetic approaches for compounds of this complexity typically involve multistep synthesis, starting from simpler building blocks. For example, the synthesis of pyrimidine derivatives often employs strategies such as condensation reactions, where nucleophilic addition followed by cyclization leads to the formation of the heterocyclic core (Gasparyan et al., 2016). The introduction of fluorine atoms and benzoyl groups would require selective reactions, such as halogenation and esterification, tailored to preserve the integrity of the sensitive functional groups while achieving the desired molecular architecture.

Scientific Research Applications

Synthesis and Modification

Synthesis of Nucleosides : Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, a related compound, has been used for the synthesis of amino- and azido-2′,5′-dideoxy nucleosides. These processes involve various silylation, condensation, and deprotection steps (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).

Preparation of Derivatives : Research on derivatives of similar compounds, such as 1-(2-deoxy-4-C-hydroxymethyl-α-L-threo-pentofuranosyl)uracil, includes the preparation of chloro and sulfanyl derivatives. These compounds were synthesized through reactions with hydrogen chloride and thioacetic acid (Hřebabecký, Balzarini, & Holý, 1997).

Nucleoside Derivatives for Chemotherapy : Nucleoside derivatives of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have been explored as potential chemotherapeutic agents, highlighting the importance of such compounds in medicinal chemistry (Nagarajan, Meltsner, & Delia, 1997).

Chemical Reactions and Properties

Functionalized Pyrimidines : Studies on functionalized 1H-pyrimidines derived from compounds like 4-benzoyl-5-phenylfuran-2,3-dione demonstrate the broad applicability of these compounds in synthesizing various heterocyclic structures (Altural et al., 1989).

Antiviral Nucleosides Synthesis : The synthesis of anti-HIV-active 2,3-dideoxy-2-fluoro-β-D-threo-pentofuranosyl nucleosides, utilizing similar compounds, indicates the potential application of these substances in creating antiviral drugs (Wysocki, Siddiqui, Barchi, Driscoll, & Marquez, 1991).

Crystal Structure Analysis : The study of 2'-deoxy-5-propynyluridine, a compound with a similar pyrimidine-2,4(1H,3H)-dione structure, provides insights into the crystalline states and molecular conformations of such compounds, which is crucial for understanding their chemical and physical properties (Budow, Eickmeier, Reuter, & Seela, 2009).

Antimicrobial Investigations : Research on pyrido[2,3-d]pyrimidines and their ribofuranosides, which share a structural resemblance, includes synthesis and antimicrobial studies, indicating potential applications in developing new antimicrobial agents (Kumar, Tiwari, & Yadav, 2007).

properties

IUPAC Name |

[(2R,3S,5S)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N2O7/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)27-12-11-17(28)26-22(27)31/h1-12,16,18,21H,13H2,(H,26,28,31)/t16-,18+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSVRWFIIMWGLT-MMOPVJDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](C([C@H](O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652565 |

Source

|

| Record name | 1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

CAS RN |

143157-24-8 |

Source

|

| Record name | 1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

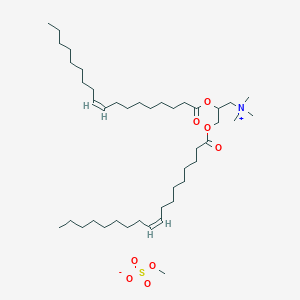

![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)

![Calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1146109.png)